molecular formula C21H27N3O7S B1208201 Bacampicillin CAS No. 50972-17-3

Bacampicillin

Cat. No. B1208201
CAS RN: 50972-17-3
M. Wt: 465.5 g/mol
InChI Key: PFOLLRNADZZWEX-FFGRCDKISA-N
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Description

Synthesis Analysis

Bacampicillin, chemically known as 1′-ethoxycarbonyloxyethyl 6-(d-α-aminophenylacetamido)penicillanate, is synthesized to improve the oral bioavailability of ampicillin. It incorporates an ethoxycarbonyloxyethyl group attached to the carboxyl group in the C3 position of the penicillin nucleus, forming an ester that enhances its absorption in the gastrointestinal tract.

Molecular Structure Analysis

The molecular structure of bacampicillin is designed to be stable at gastric pH levels, ensuring that it remains intact in the acidic environment of the stomach. Its structure allows for slow hydrolysis to ampicillin at neutral pH but undergoes rapid conversion in the presence of biological fluids, such as tissue homogenates or serum, facilitating its activation into the active ampicillin form once absorbed.

Chemical Reactions and Properties

Bacampicillin's primary chemical reaction in the body involves its rapid hydrolysis by nonspecific esterases present in the serum and intestinal wall, converting it to active ampicillin. This conversion is so efficient that no unchanged bacampicillin can be detected in the blood after oral administration, highlighting its effective design as a prodrug.

Physical Properties Analysis

The esterification of ampicillin to form bacampicillin enhances its lipid solubility, contributing to its superior absorption characteristics compared to ampicillin. Its physical properties, such as solubility and stability in gastric juice, are crucial for its oral bioavailability and therapeutic efficacy.

Chemical Properties Analysis

Bacampicillin's chemical properties, including its rapid hydrolysis to ampicillin and the subsequent antibacterial activity, are central to its pharmacological profile. The enhanced absorption and bioavailability of bacampicillin result in higher and more rapid peak blood levels of ampicillin, which are critical for its effectiveness in treating bacterial infections.

Scientific Research Applications

1. Bacampicillin's Bioavailability and Absorption Bacampicillin, a derivative of ampicillin, exhibits significantly enhanced oral absorption and bioavailability compared to ampicillin. In animal studies, bacampicillin demonstrated superior absorption rates, resulting in higher and earlier peak blood levels of ampicillin. This increased bioavailability was observed in rats, dogs, and humans, with the bioavailability being three to four times higher than that of an equimolar amount of ampicillin. Notably, bacampicillin showed higher levels of ampicillin in organs such as the kidney, liver, and spleen than ampicillin itself (Bodin et al., 1975).

2. Clinical Efficacy in Treating Infections Clinical trials of bacampicillin have shown its effectiveness in treating various bacterial infections, including pneumonia, meningitis, bronchitis, pharyngitis, tonsillitis, cellulitis, furunculosis, and pyomyositis. These infections were caused by ampicillin-sensitive organisms like Neisseria meningitidis, Diplococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, Streptococcus pyogenes, Klebsiella pneumoniae, and Escherichia coli (Ogunyemi, 1983).

3. Pharmacological Properties Studies comparing the pharmacological properties of bacampicillin and ampicillin revealed that bacampicillin, when administered orally, leads to rapid conversion to ampicillin with high serum peaks. Pharmacokinetic comparisons between oral bacampicillin and parenteral ampicillin indicated similar absorption rates and distribution volumes, affirming bacampicillin's effective oral administration properties (Bergan, 1978).

4. Comparison with Other Antibiotics Bacampicillin has been compared to other antibiotics like amoxycillin and pivampicillin in terms of serum peak concentrations and absorption rates. The studies indicated that bacampicillin had a higher absorption rate and achieved higher peak serum levels than ampicillin and amoxycillin, suggesting a more uniform absorption profile (Sjövall et al., 1978).

5. Therapeutic Activity in Experimental Infections Bacampicillin's therapeutic activity was evaluated against experimental infections in mice, where it displayed comparable or slightly more effective results than ampicillin and amoxycillin. The in vivo bactericidal activity was rapid and effective, showcasing its potential in clinical applications (Forsgren et al., 1978).

Safety And Hazards

Bacampicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye .

properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLLRNADZZWEX-FFGRCDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37661-08-8 (mono-hydrochloride)
Record name Bacampicillin [INN:BAN]
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DSSTOX Substance ID

DTXSID2048030
Record name Bacampicillin
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Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
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Solubility

1.23e-01 g/L
Record name Bacampicillin
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Mechanism of Action

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides.
Record name Bacampicillin
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Product Name

Bacampicillin

CAS RN

50972-17-3
Record name Bacampicillin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacampicillin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
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Record name Bacampicillin
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Record name BACAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
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Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176
Record name Bacampicillin
Source DrugBank
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,330
Citations
M Rozencweig, M Staquet… - Clinical Pharmacology & …, 1976 - Wiley Online Library
… After the administration of bacampicillin, much higher and … pneumoniae was higher following bacampicillin (p < 0.01), as was … therapeutic effectiveness of bacampicillin than of ampicillin. …
Number of citations: 82 ascpt.onlinelibrary.wiley.com
NO Bodin, B Ekström, U Forsgren… - Antimicrobial Agents …, 1975 - Am Soc Microbiol
… of bacampicillin to rats, dogs, and humans. On oral administration to mice, rats, and dogs, bacampicillin … The bioavailability of bacampicillin in rats and dogswas three to four times higher …
Number of citations: 199 journals.asm.org
T Bergan - Antimicrobial Agents and Chemotherapy, 1978 - Am Soc Microbiol
… Bacampicillin is a new oral prodrug which is rapidly converted … Bacampicillin orally was compared pharmacokinetically with pa… characteristics of oral bacampicillin will be compared with …
Number of citations: 58 journals.asm.org
J Sjövall, L Magni, T Bergan - Antimicrobial agents and …, 1978 - Am Soc Microbiol
… of bacampicillin (800 ,umol). The mean of the individual peak concentrations in serum was 8.3 jig/ml for bacampicillin… Furthermore, bacampicillin had a higher absorption rate than all the …
Number of citations: 92 journals.asm.org
ZM Sum, AM Sefton, AP Jepson… - Journal of Antimicrobial …, 1989 - academic.oup.com
A cross-over study was performed comparing serum kinetics and urinary excretion in six healthy, fasting volunteers after ingestion of comparable amounts of lenampicillin, bacampicillin …
Number of citations: 11 academic.oup.com
M Ehrnebo, SO Nilsson, LO Boréus - Journal of pharmacokinetics and …, 1979 - Springer
… of the esters bacampicillin (86 ± 11%) and … bacampicillin (0.89 ± 0.39% of dose absorbed per minute), followed by pivampicillin (0.64 ± 0.19) and ampicillin (0.58 ± 0.16). Bacampicillin …
Number of citations: 91 link.springer.com
HC Neu - Reviews of Infectious Diseases, 1981 - academic.oup.com
Bacampicillin is an ethoxycarbonyloxyethyl ester of ampicillin that is rapidly converted to free ampicillin, the active agent, by nonspecific esterases present in serum and in the intestinal …
Number of citations: 25 academic.oup.com
L Magni, J Sjövall, E Syvälahti - Infection, 1978 - Springer
… The objective of this study was to compare the bioavailability of bacampicillin, a new prodrug … unhydrolysed bacampicillin in the Mood (4). In this study the bioavailability of bacampicillin …
Number of citations: 27 link.springer.com
HO Hallander, A Flodström… - Antimicrobial Agents and …, 1977 - Am Soc Microbiol
… bacampicillin in three dosage groups were studied in 66 hospitalized patients with unilateral acute peritonsillitis in a comparison with ampicillin. Bacampicillin … mg of bacampicillin in the …
Number of citations: 16 journals.asm.org
K MASHIMO - The Japanese Journal of Antibiotics, 1982 - jstage.jst.go.jp
… 4) 三木 文雄, 浅 井 倶 和, 久 保 研 二, 川 合 旭 英, 高 松 健 次, 河 野 雅 和: Bacampicillinに … Bacampicillinに … KLAus: Absorption of bacampicillin and ampicillin and penetration …
Number of citations: 3 www.jstage.jst.go.jp

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